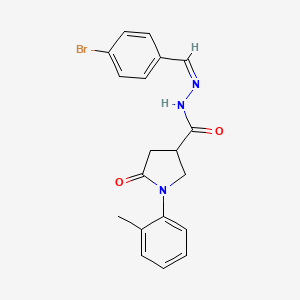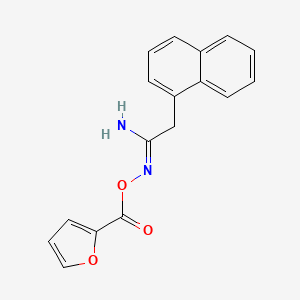![molecular formula C17H14ClNO4 B3910073 [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate](/img/structure/B3910073.png)
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate
Overview
Description
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate is an organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system substituted with a methoxy group and an amino group linked to a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate typically involves the condensation of 7-methoxy-2,3-dihydrochromen-4-one with 4-chlorobenzoic acid in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
[(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate: Similar structure but with an iodine atom instead of chlorine.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar chromene structure but with a different functional group at the 2-position
Uniqueness
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate is unique due to its specific combination of a methoxy-substituted chromene ring and a chlorobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-21-13-6-7-14-15(8-9-22-16(14)10-13)19-23-17(20)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3/b19-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXCTIYXLORQU-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC=C(C=C3)Cl)/CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[2-(3-hydroxypiperidin-1-yl)ethyl]propanamide](/img/structure/B3910012.png)
![4-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]morpholine](/img/structure/B3910020.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3910021.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3910036.png)
![3-methyl-6-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B3910037.png)
![[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate](/img/structure/B3910039.png)
![5-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}pyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B3910056.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3910066.png)
![methyl 4-(2-{[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3910078.png)
![N-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3910082.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3910084.png)
![N'-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE](/img/structure/B3910092.png)
